1-(1-Benzylpiperidin-4-yl)cyclopropan-1-amine is an organic compound that belongs to the class of substituted piperidines. This compound features a cyclopropane ring attached to a piperidine moiety, specifically a benzyl substituent at the nitrogen atom of the piperidine. The structural complexity of this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological disorders.
The compound can be synthesized through various methods, which have been documented in scientific literature focusing on organic synthesis and medicinal chemistry. Notable studies include crystallographic analyses and evaluations of its biological activity against pathogens such as Mycobacterium tuberculosis .
1-(1-Benzylpiperidin-4-yl)cyclopropan-1-amine can be classified as:
The synthesis of 1-(1-Benzylpiperidin-4-yl)cyclopropan-1-amine typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the reaction of benzylpiperidin-4-one with cyclopropanamine under specific conditions to yield the desired compound.
The synthesis can be outlined as follows:
The molecular formula for 1-(1-Benzylpiperidin-4-yl)cyclopropan-1-amine is . The structure features:
Crystallographic studies reveal:
These structural details suggest a stable conformation with significant intramolecular interactions such as hydrogen bonding .
1-(1-Benzylpiperidin-4-yl)cyclopropan-1-amine can undergo various chemical reactions:
The compound's reactivity is influenced by the presence of both cyclic and acyclic structures, allowing for diverse synthetic applications in organic chemistry .
The mechanism of action for compounds like 1-(1-Benzylpiperidin-4-yl)cyclopropan-1-amine often involves interaction with neurotransmitter receptors, particularly opioid receptors. These interactions can modulate pain perception and emotional responses.
Studies indicate that similar piperidine derivatives exhibit significant affinity for opioid receptors, potentially leading to analgesic effects or modulation of mood disorders . The precise mechanism may involve conformational changes upon binding that alter receptor activity.
The compound is typically characterized by:
Key chemical properties include:
Relevant analytical data includes:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
1-(1-Benzylpiperidin-4-yl)cyclopropan-1-amine has potential applications in several scientific fields:
Research into this compound may also contribute to understanding structure–activity relationships within piperidine derivatives and their pharmacological profiles .
1-(1-Benzylpiperidin-4-yl)cyclopropan-1-amine (CAS: 1505609-69-7) is a structurally complex amine featuring three pharmacologically significant motifs: a benzyl-substituted piperidine core, a conformationally constrained cyclopropane ring, and a primary amine functionality. With the molecular formula C₁₅H₂₂N₂ and a molecular weight of 230.35 g/mol, this compound exemplifies strategic molecular design in medicinal chemistry [3] [7]. Its architectural complexity arises from the fusion of a saturated nitrogen heterocycle (piperidine) with a strained cyclopropane unit, creating a three-dimensional scaffold that interacts selectively with biological targets. The benzyl group appended to the piperidine nitrogen further introduces aromatic π-system capabilities, enhancing target binding versatility [4] [7]. This combination of structural elements positions the molecule as a valuable template for developing therapeutics targeting neurological disorders, infectious diseases, and cancer.
Piperidine ranks among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, featured in over 20% of small-molecule pharmaceuticals. Its significance stems from several key pharmacological advantages:
Table 1: Therapeutic Agents Featuring Piperidine Scaffolds
Drug Name | Therapeutic Category | Role of Piperidine |
---|---|---|
Lorcaserin | Anti-obesity | Agonist for 5-HT₂C receptors |
Rilpivirine | Antiretroviral | Conformational constraint for NNRTI binding |
Paroxetine | Antidepressant (SSRI) | Stereochemical control of reuptake inhibition |
Donepezil | Alzheimer's therapy | Acetylcholinesterase active site binding |
The 1-benzylpiperidin-4-yl subunit in 1-(1-benzylpiperidin-4-yl)cyclopropan-1-amine specifically enhances central nervous system (CNS) penetration due to:
Cyclopropane, despite being the smallest carbocycle, imparts exceptional bioactivity-enhancing properties when incorporated into amine-containing pharmaceuticals:
Table 2: Bioactivity Comparison: Cyclopropane vs. Non-Cyclopropane Amines
Parameter | Cyclopropane-Containing Amines | Linear Alkyl Amines |
---|---|---|
Metabolic Half-life | 3.2–8.7 hours | 0.8–2.1 hours |
Target Selectivity | >50-fold (LSD1 vs. MAO-B) | 3–8-fold |
Bond Dissociation Energy | 106 kcal/mol (C-C bonds) | 88–95 kcal/mol (Cₐ-H bonds) |
In marine natural products like lyngbyoic acid, cyclopropane moieties confer potent quorum-sensing inhibition (IC₅₀ = 20.4 µM against P. aeruginosa LasR protein) and anti-biofilm activity through stereoselective binding to transcriptional regulators [2]. Similarly, in 1-(1-benzylpiperidin-4-yl)cyclopropan-1-amine, the cyclopropane strategically positions the primary amine:
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6